5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino-
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Overview
Description
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyridine ring fused with a cyclopentane ring, making it a bicyclic structure. The presence of an amino group and a carboxamide group further enhances its reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- typically involves multicomponent reactions. One common method is the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar bicyclic structure but with different functional groups.
2,4-Substituted 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines: Contains a thieno ring instead of a pyridine ring.
Uniqueness
5H-2-Pyrindine-4-carboxamide, 6,7-dihydro-3-amino- is unique due to its specific combination of functional groups and its potential for forming diverse derivatives. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
130688-30-1 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O/c10-8-7(9(11)13)6-3-1-2-5(6)4-12-8/h4H,1-3H2,(H2,10,12)(H2,11,13) |
InChI Key |
XQJDNVDHTQJZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C(=O)N)N |
Origin of Product |
United States |
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